4,5-Dimethyl-1H-imidazole hydrochloride

Suzuki–Miyaura coupling Palladium catalysis N^O^C cyclometallation

Researchers seeking reproducible catalytic outcomes require a defined salt form to ensure reliable ligand synthesis. This 4,5-dimethylimidazolium salt directly addresses the uncontrolled cyclometallation plaguing 4,5-diphenyl analogs in Pd(II) pre-catalyst formation. - Enables aqueous-phase synthesis of imidazolium NHC precursors for Cu, Ni, Ag, and Se complexes. - Forms a 1:1 cocrystal with 3,5-dimethylpyrazole, supporting solid-form and cocrystallization studies. - Hydrochloride salt ensures storage stability under inert gas at 2-8°C and straightforward aqueous workup for antimicrobial ethanone derivatives.

Molecular Formula C5H9ClN2
Molecular Weight 132.59 g/mol
CAS No. 53316-51-1
Cat. No. B1356284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1H-imidazole hydrochloride
CAS53316-51-1
Molecular FormulaC5H9ClN2
Molecular Weight132.59 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)C.Cl
InChIInChI=1S/C5H8N2.ClH/c1-4-5(2)7-3-6-4;/h3H,1-2H3,(H,6,7);1H
InChIKeyRKSANQPKBITNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-1H-imidazole Hydrochloride (CAS 53316-51-1): Physicochemical Properties and Structural Baseline for Imidazole-Based Procurement


4,5-Dimethyl-1H-imidazole hydrochloride (CAS 53316-51-1) is a methyl-substituted imidazole salt with the molecular formula C5H9ClN2 and a molecular weight of 132.59 g/mol . It appears as an off-white to light brown solid, and the hydrochloride salt formation enhances its water solubility compared to the free base, rendering it more suitable for aqueous-phase applications . The compound is typically stored under inert gas at 2–8°C, and it exhibits a decomposition temperature of approximately 305°C in water, which is relevant for handling and formulation considerations . Its imidazole scaffold serves as a foundational building block for N-heterocyclic carbene (NHC) ligand synthesis, pharmaceutical intermediates, and coordination chemistry .

Why 4,5-Dimethyl-1H-imidazole Hydrochloride Cannot Be Generically Substituted with Other Imidazole Analogs


Generic substitution among imidazole derivatives and their salts is unsupported due to critical differences in substitution pattern, electronic properties, and physical form that directly affect performance in catalysis, coordination chemistry, and synthetic utility. Methyl substitution at the 4- and 5-positions of the imidazole ring confers distinct steric and electronic characteristics compared to unsubstituted imidazole or alternative methyl-substituted regioisomers (e.g., 1-methylimidazole or 2-methylimidazole) [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and a defined crystalline solid state that differs fundamentally from the free base (4,5-dimethyl-1H-imidazole, CAS 2302-39-8, which is a low-melting solid at 121–122°C) . These distinctions directly translate to quantifiable differences in catalytic outcomes, ligand coordination behavior, and handling characteristics that are documented in the evidence below [2].

Quantitative Differentiation Evidence for 4,5-Dimethyl-1H-imidazole Hydrochloride vs. Analogous Imidazole Building Blocks


4,5-Dimethyl Substitution Eliminates Cyclometallation Side Reactions in Pd(II) Pre-Catalysts, Preserving Suzuki–Miyaura Coupling Efficiency

In a comparative study of palladium(II) pre-catalysts bearing imidazole–phenol ligands, complexes derived from 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol exhibited favorable Suzuki–Miyaura coupling activity without evidence of cyclometallation side-product formation. In contrast, analogous ligands bearing 4,5-diphenyl substitution underwent N^O^C cyclometallation, as confirmed by single-crystal X-ray diffraction, which correlated with poor catalytic performance. The 4,5-dimethyl-substituted ligand thus preserves the desired bis-ligand Pd(N^O)2 coordination geometry essential for catalytic activity [1].

Suzuki–Miyaura coupling Palladium catalysis N^O^C cyclometallation

4,5-Dimethylimidazole Exhibits Intermediate C-Bound Product Yield (20%) in Ru-Ammine Rearrangement vs. 1-Methylimidazole (0%) and Histidine (85%)

In a systematic investigation of imidazoliumruthenium ammine complexes, the percent yield of C-bound rearrangement products varied dramatically with imidazole substitution pattern. 4,5-Dimethylimidazole produced a 20% yield of the C-bound product, in stark contrast to 1-methylimidazole (0% yield) and unsubstituted imidazole (5% yield), while histidine gave 85% yield. This intermediate value positions 4,5-dimethyl substitution as a tunable electronic and steric motif for controlling metal–carbon bond formation [1].

Ruthenium coordination Imidazole ligand rearrangement Nitrogen-to-carbon migration

4,5-Dimethylimidazole Forms Stable 1:1 Cocrystal with 3,5-Dimethylpyrazole via Helical H-Bond Network — Structural Feature Absent in Mono-Methyl or Unsubstituted Analogs

Powder X-ray diffraction and solid-state NMR analysis revealed that 4,5-dimethyl-1H-imidazole (dmim) forms an equimolar 1:1 cocrystal with 3,5-dimethyl-1H-pyrazole (dmpz), characterized by a distinctive helical hydrogen-bonded network stabilized by N–H···N interactions and CH···π contacts. This specific supramolecular assembly arises from the precise steric and electronic complementarity conferred by the 4,5-dimethyl substitution pattern and would not occur with alternative methyl regioisomers (e.g., 1-methylimidazole or 2-methylimidazole) due to altered hydrogen-bonding topology [1].

Cocrystal engineering Hydrogen bonding Solid-state NMR

Hydrochloride Salt Form Provides Crystalline Solid (decomp 305°C) vs. Free Base Low-Melting Solid (121–122°C) — Critical for Handling and Formulation

The hydrochloride salt of 4,5-dimethyl-1H-imidazole (CAS 53316-51-1) is an off-white to light brown crystalline solid that decomposes at approximately 305°C in water. In contrast, the free base 4,5-dimethyl-1H-imidazole (CAS 2302-39-8) is a low-melting solid with a melting point of 121–122°C and is prone to hygroscopicity and sublimation. The salt form also exhibits substantially enhanced water solubility, making it the preferred form for aqueous synthetic protocols, stock solution preparation, and pharmaceutical intermediate handling .

Salt selection Physical form Handling properties

4,5-Dimethyl Substitution Enables Synthesis of Novel NHC Precursors 1,3-Bis(2-methoxyphenyl)-4,5-dimethylimidazolium Salts — Not Feasible with Unsubstituted Imidazole Due to Different Steric Profile

The 4,5-dimethyl substitution pattern on the imidazole backbone is essential for the successful synthesis of 1,3-bis(2-methoxyphenyl)-4,5-dimethylimidazolium salts ([IAnisMeH]+), which serve as precursors to novel N-heterocyclic carbene (NHC) ligands. The methyl groups at the 4- and 5-positions provide a specific steric environment that, when combined with N-aryl substitution, yields a rigid, dianionic carbene scaffold suitable for coordination to copper, nickel, silver, and selenium. Unsubstituted imidazole or mono-methyl analogs would produce ligands with substantially different steric and electronic profiles, altering metal-binding geometry and catalytic performance [1].

NHC ligand synthesis Imidazolium salts Carbene precursors

Evidence-Backed Application Scenarios for 4,5-Dimethyl-1H-imidazole Hydrochloride Procurement


Synthesis of Cyclometallation-Resistant Palladium(II) Pre-Catalysts for Suzuki–Miyaura Cross-Coupling

This compound is the preferred building block for preparing 2-(4,5-dimethyl-1H-imidazol-2-yl)phenol ligands used in palladium(II) pre-catalysts. As demonstrated by head-to-head comparison, the 4,5-dimethyl substitution prevents deleterious N^O^C cyclometallation that occurs with 4,5-diphenyl analogs, thereby preserving catalytic activity in Suzuki–Miyaura coupling reactions [1]. Procure the hydrochloride salt for direct use in ligand synthesis under aqueous or biphasic conditions.

Preparation of Rigid, Dianionic N-Heterocyclic Carbene (NHC) Ligands for Transition Metal Catalysis

The 4,5-dimethyl backbone is a critical structural element for synthesizing imidazolium NHC precursors such as 1,3-bis(2-methoxyphenyl)-4,5-dimethylimidazolium salts. These precursors enable coordination to copper, nickel, silver, and selenium, yielding mono-NHC and homoleptic complexes for homogeneous catalysis applications [2]. The hydrochloride salt provides a convenient, water-soluble starting material for alkylation and salt metathesis steps.

Cocrystal Engineering with Diazole Partners for Solid-Form Screening

4,5-Dimethyl-1H-imidazole (generated in situ from the hydrochloride salt) forms a well-defined 1:1 cocrystal with 3,5-dimethyl-1H-pyrazole, featuring a helical hydrogen-bonded network stabilized by N–H···N and CH···π interactions [3]. This property is valuable for crystal engineering studies, solid-form patent strategies, and modulating physicochemical properties of active pharmaceutical ingredients (APIs) through cocrystallization.

Aqueous-Phase Synthesis of Bioactive Imidazole Derivatives (Antimicrobial / Antifungal Agents)

The hydrochloride salt's enhanced water solubility and crystalline handling properties make it the reagent of choice for synthesizing 2-[(4,5-dimethyl-1-(arylamino)-1H-imidazol-2-yl)thio]-1-(aryl)ethanone derivatives, which exhibit measurable antifungal and antibacterial activity [4]. The salt form enables reproducible aqueous reaction conditions and facile workup, supporting medicinal chemistry and agrochemical intermediate production.

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